Neocarazostatin A
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Overview
Description
Neocarazostatin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Disulfide Bond Modification for Therapeutic Applications
Neocarzinostatin (NCS) is known for its antitumor properties and is used in human therapeutics. However, its potential development has been limited due to the presence of disulfide bonds. Research has focused on modifying these bonds through directed evolution to engineer stable, disulfide-free NCS variants. These modified forms of NCS are suitable for a variety of applications, particularly for intracellular purposes (Drevelle et al., 2009).
Tailoring Steps in Biosynthesis
The biosynthesis of Neocarazostatin A (NZS) has been studied to reveal the sequential prenylation and hydroxylation of its tricyclic carbazole nucleus. The process involves specific enzymes like NzsA, a P450 hydroxylase, and NzsG, a phytoene-synthase-like prenyltransferase (PTase), marking the first reported instance of a PTase acting specifically on the carbazole nucleus. This insight into NZS biosynthesis highlights its bioactivity against free radicals and its potential in therapeutic applications (Huang et al., 2015).
Evolving Binding Specificity
Efforts have been made to extend the binding specificity of NCS to various compounds, moving beyond its natural enediyne-chromoprotein ligands. This was achieved through in vitro evolution, allowing NCS to bind to ligands like testosterone, which is unrelated to its natural ligand. This opens up possibilities for using NCS as a versatile drug delivery vehicle with tailored binding properties for a range of applications (Heyd et al., 2003).
In Vitro Reconstitution of Alkyl Side Chain Biosynthesis
The biosynthesis of the alkyl side chain in this compound has been dissected through in vitro reconstitution. This discovery reveals the involvement of specific enzymes in forming the side chain precursor, contributing to NZS's potent free radical scavenging properties. The research sheds light on the potential of engineering these biosynthetic pathways for producing novel neocarazostatin analogues (Su et al., 2017).
Properties
CAS No. |
137767-81-8 |
---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3 |
InChI Key |
SALJSBDYICZFIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |
Synonyms |
neocarazostatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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